安杰洛尔 B

描述

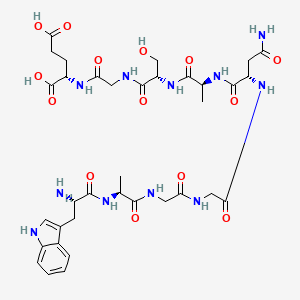

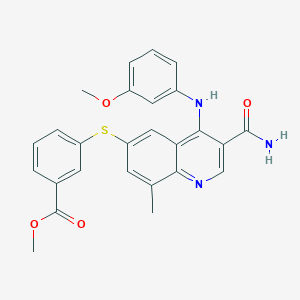

Angelol B is a coumarin isolated from the roots of Angelica pubescens f. biserrata . It is used for research purposes and is not sold to patients .

Synthesis Analysis

A systematic analysis of the metabolites of Angelol B was conducted using a rapid and accurate UPLC-Q-TOF-MS method . The study aimed to illustrate the metabolites of Angelol B in vivo . A total of 31 metabolites, including 20 phase I and 11 phase II metabolites, were identified .Molecular Structure Analysis

The molecular weight of Angelol B is 376.40 . Its formula is C20H24O7 . The structure of Angelol B is classified under Phenylpropanoids Coumarins .Chemical Reactions Analysis

The metabolites of Angelol B were detected using a metabolomics approach based on a rapid and accurate UPLC-Q-TOF-MS method . The structure and fragmentation process of the metabolites were deduced based on the MS and MS/MS data .Physical And Chemical Properties Analysis

Angelol B is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学研究应用

代谢组学分析

安杰洛尔 B 是当归的生物活性成分,在中药中传统使用,其体内代谢物已得到研究。研究人员使用 UPLC-Q-TOF-MS 在大鼠中鉴定出 31 种新代谢物,包括 I 期和 II 期代谢物。这项研究有助于了解安杰洛尔 B 在传统医学中的代谢和潜在治疗应用 (Wan 等,2019)。

在人体细胞中的吸收和转运

已经使用人 Caco-2 细胞单层模型对安杰洛尔 B 的吸收和跨上皮转运进行了研究。这项研究表明,安杰洛尔 B 的吸收和转运主要通过被动扩散发生。研究结果表明,安杰洛尔 B 可能具有很高的吸收特性,这有助于其在治疗应用中的潜在疗效 (Yang 等,2008)。

作用机制

Target of Action

Angelol B is a coumarin isolated from the roots of Angelica pubescens f. biserrata It’s known that angelol b has significant anti-inflammatory activity , suggesting that its targets may be related to inflammatory pathways.

Mode of Action

It is known that angelol b interacts with its targets through passive diffusion as the dominating process in caco-2 cell monolayer model . This suggests that Angelol B may interact with its targets by diffusing across cell membranes.

Biochemical Pathways

Given its anti-inflammatory activity , it is likely that Angelol B affects pathways related to inflammation

Result of Action

The result of Angelol B’s action is primarily its significant anti-inflammatory activity . This suggests that Angelol B may exert its effects at the molecular and cellular levels by modulating inflammatory responses.

安全和危害

未来方向

The systematic analysis of the metabolites of Angelol B provides a foundation for future research . The significant anti-inflammatory activity of Angelol B, one of the bioactive constituents of Angelicae Pubescentis Radix (APR), suggests potential applications in treating diseases such as rheumatism and headaches .

属性

IUPAC Name |

[(1R,2S)-1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-6-11(2)19(23)27-18(20(3,4)24)17(22)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6+/t17-,18+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMYIOGFYYHKLA-ZRKIHGRPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@@H]([C@@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

angelol B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。